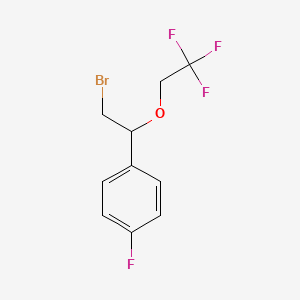![molecular formula C9H9F3N2O3 B13546601 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H9F3N2O3 It is characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by the introduction of an amino group. One common method involves the nitration of 3-(trifluoromethyl)aniline to form 3-nitro-5-(trifluoromethyl)aniline. This intermediate is then subjected to a reductive amination reaction with an appropriate aldehyde or ketone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the nitro group.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl ring.
(S)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol: Contains a methoxy group instead of a nitro group.
Uniqueness
2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9F3N2O3 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2 |
InChI Key |
HIBQVSCCGHUXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


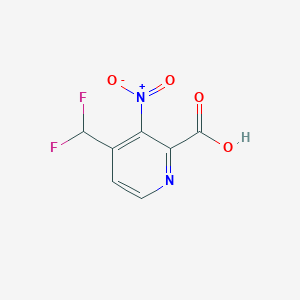
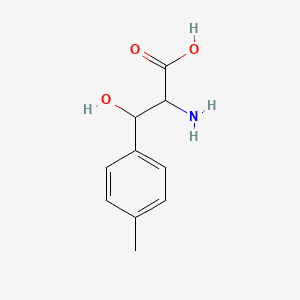
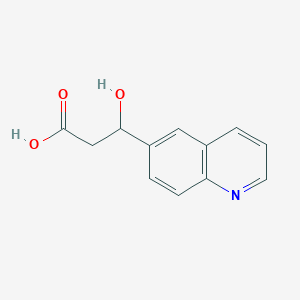
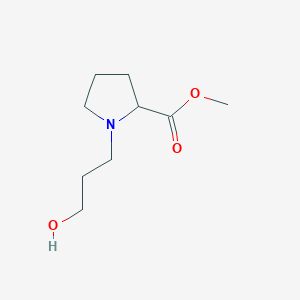
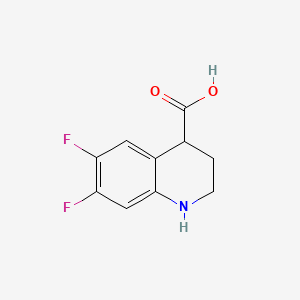
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)
![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
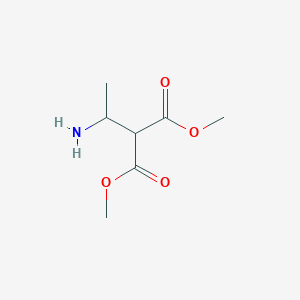
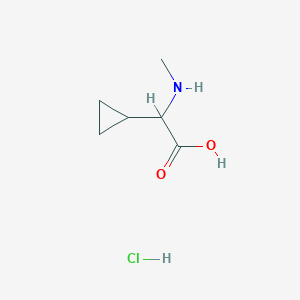
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
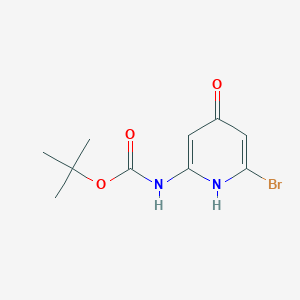
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
